molecular formula C24H17BrN2O2 B4841703 N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide

N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide

Cat. No. B4841703
M. Wt: 445.3 g/mol
InChI Key: IZZKPKVGFHFCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide, also known as ABQ-48, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the family of quinolinecarboxamides and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It exhibits potent antitumor activity against various cancer cell lines, making it a valuable tool for studying cancer biology. Additionally, N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide has shown promising activity against multidrug-resistant cancer cells, which are notoriously difficult to treat. However, N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its toxicity and pharmacokinetic properties have not been extensively studied, which may limit its use in preclinical and clinical studies.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide. One potential direction is the optimization of its chemical structure to improve its pharmacokinetic properties and reduce its toxicity. Additionally, the development of N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide derivatives with improved activity against specific cancer types may be explored. Furthermore, the combination of N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide with other anticancer agents may be investigated to enhance its activity and overcome drug resistance. Finally, the in vivo efficacy of N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide needs to be evaluated in preclinical and clinical studies to determine its potential as a novel anticancer drug.

Scientific Research Applications

N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(4-acetylphenyl)-6-bromo-2-phenyl-4-quinolinecarboxamide has shown promising activity against multidrug-resistant cancer cells, making it a potential candidate for the development of novel anticancer drugs.

properties

IUPAC Name

N-(4-acetylphenyl)-6-bromo-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN2O2/c1-15(28)16-7-10-19(11-8-16)26-24(29)21-14-23(17-5-3-2-4-6-17)27-22-12-9-18(25)13-20(21)22/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZKPKVGFHFCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-6-bromo-2-phenylquinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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